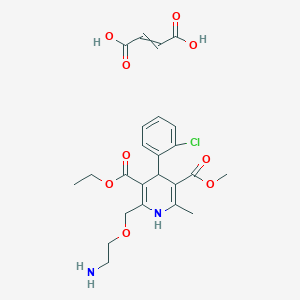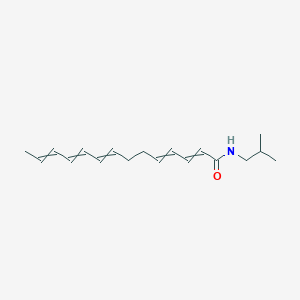![molecular formula C22H31NOS B13385204 2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]benzamide CAS No. 1092521-74-8](/img/structure/B13385204.png)
2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Farnesyl Thiosalicylic Acid Amide is a sesquiterpenoid compound known for its potential therapeutic applications, particularly as an inhibitor of the Ras protein. This compound has garnered interest due to its ability to modulate various biological pathways, making it a valuable tool in scientific research and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Farnesyl Thiosalicylic Acid Amide typically involves the reaction of farnesyl thiosalicylic acid with an amine under specific conditions. One common method includes the use of ethanol as a solvent, where the reaction is carried out at room temperature . The molecular formula of Farnesyl Thiosalicylic Acid Amide is C22H31NOS, and it has a molecular weight of 357.55 g/mol .
Industrial Production Methods
This method is gaining popularity due to its sustainability and efficiency .
化学反応の分析
Types of Reactions
Farnesyl Thiosalicylic Acid Amide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of Farnesyl Thiosalicylic Acid Amide, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
Farnesyl Thiosalicylic Acid Amide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its role in modulating biological pathways, particularly those involving the Ras protein.
Medicine: Explored for its potential therapeutic applications, including its use as an anti-cancer agent.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用機序
Farnesyl Thiosalicylic Acid Amide exerts its effects by selectively dislodging active Ras proteins from the cell membrane, thereby inhibiting downstream signaling pathways. This mechanism involves the modulation of the unfolded protein response and the induction of apoptosis in cancer cells . Additionally, it has been shown to activate the TRPA1 channel, which may contribute to its analgesic properties .
類似化合物との比較
Similar Compounds
Farnesyl Thiosalicylic Acid: A closely related compound that also inhibits Ras-mediated signaling.
Farnesyl Thioacetic Acid: Another derivative with similar biological activities.
15-deoxy-Δ12,14-prostaglandin J2: A compound with similar TRPA1-activating properties.
Uniqueness
Farnesyl Thiosalicylic Acid Amide is unique in its ability to inhibit Ras proteins more effectively than its parent compound, Farnesyl Thiosalicylic Acid. This enhanced activity makes it a valuable tool in both research and potential therapeutic applications .
特性
IUPAC Name |
2-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NOS/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTMFRUGZMZCRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)N)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693942 |
Source


|
| Record name | 2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfanyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092521-74-8 |
Source


|
| Record name | 2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfanyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride](/img/structure/B13385128.png)
![2-[[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-phenylprop-2-enoxy)oxane-3,4,5-triol](/img/structure/B13385142.png)







![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B13385184.png)

![17-Hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385190.png)
